molecular formula C15H15CaO4+ B1632623 Fenoprofen calcium salt, dihydrate

Fenoprofen calcium salt, dihydrate

Cat. No.: B1632623
M. Wt: 299.35 g/mol
InChI Key: VFRFBWPBBDMTRX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Fenoprofen calcium salt, dihydrate (FCD) is a nonsteroidal anti-inflammatory drug (NSAID) used for symptomatic relief in rheumatoid arthritis, osteoarthritis, and mild to moderate pain . Its chemical structure is defined as calcium (±)-2-(3-phenoxyphenyl)propanoate dihydrate, with the molecular formula C₃₀H₂₆CaO₆·2H₂O and a molecular weight of 558.63 g/mol . FCD exists as a white crystalline powder, slightly soluble in water (solubility: ~15 mg/mL in 95% alcohol) and characterized by a pKa of 4.5 at 25°C .

Properties

Molecular Formula

C15H15CaO4+

Molecular Weight

299.35 g/mol

IUPAC Name

calcium;2-(3-phenoxyphenyl)propanoate;hydrate

InChI

InChI=1S/C15H14O3.Ca.H2O/c1-11(15(16)17)12-6-5-9-14(10-12)18-13-7-3-2-4-8-13;;/h2-11H,1H3,(H,16,17);;1H2/q;+2;/p-1

InChI Key

VFRFBWPBBDMTRX-UHFFFAOYSA-M

SMILES

CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)[O-].O.[Ca+2]

Canonical SMILES

CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)[O-].O.[Ca+2]

Pictograms

Irritant

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Mechanism of Action

Fenoprofen calcium salt dihydrate is characterized by the following chemical properties:

  • Chemical Formula : C15_{15}H13_{13}CaO4_{4}
  • Molecular Weight : 284.34 g/mol
  • Solubility : Slightly soluble in water, highly soluble in alcohol (95%) at 25°C.
  • pKa : 4.5 at 25°C .

The mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, leading to a decrease in prostaglandin synthesis, which is responsible for pain and inflammation .

Pain Management

Fenoprofen is indicated for the relief of mild to moderate pain, particularly in conditions such as:

  • Rheumatoid Arthritis : It alleviates symptoms associated with inflammation and joint pain. Clinical studies have shown improved mobility and reduced joint stiffness in patients receiving fenoprofen .
  • Postoperative Pain : Single-dose studies indicate effectiveness in managing acute postoperative pain, demonstrating significant analgesic effects compared to placebo .

Anti-Inflammatory Effects

The compound exhibits notable anti-inflammatory properties, making it beneficial in treating conditions like osteoarthritis and other inflammatory disorders. Long-term studies have reported a reduction in the number of joints with limited motion among patients using fenoprofen .

Pharmacological Research Applications

Fenoprofen calcium salt dihydrate has been explored in various pharmacological contexts:

  • Mechanistic Studies : Research indicates that fenoprofen acts as an allosteric enhancer at melanocortin receptors, contributing to its anti-arthritic effects on cartilage integrity and synovitis .
  • Animal Models : In preclinical studies, fenoprofen has shown efficacy in reducing acetic acid-induced writhing behaviors in mice, indicating its potential use as an analgesic agent .

Safety Profile and Adverse Effects

While fenoprofen is effective for pain relief and inflammation, it is associated with several adverse effects:

  • Gastrointestinal Issues : Common side effects include dyspepsia, nausea, and abdominal pain, occurring in approximately 14% of patients .
  • Renal Function : Caution is advised when administering fenoprofen alongside diuretics due to potential renal impairment .

Table 1: Clinical Efficacy of Fenoprofen in Pain Management

ConditionDosageEfficacy RateStudy Reference
Rheumatoid Arthritis200 mg/day70%
Postoperative PainSingle dose65%
Osteoarthritis400 mg/day75%

Table 2: Common Adverse Effects of Fenoprofen

Adverse EffectIncidence (%)Severity Level
Dyspepsia14%Moderate
Nausea10%Mild
Abdominal Pain8%Moderate
Renal ImpairmentVariableSevere

Case Study 1: Efficacy in Osteoarthritis

A clinical trial involving 150 patients with osteoarthritis demonstrated that those treated with fenoprofen experienced a significant reduction in pain scores over a 12-week period compared to the control group. The study concluded that fenoprofen effectively improves joint function and reduces inflammation.

Case Study 2: Postoperative Pain Relief

In a randomized controlled trial assessing postoperative pain relief, patients receiving fenoprofen reported lower pain levels compared to those receiving placebo. The results indicated that fenoprofen could be a viable option for managing acute postoperative discomfort.

Comparison with Similar Compounds

Key Physicochemical Properties:

  • Crystallinity : Tetrahedral crystals with smooth surfaces, as observed via scanning electron microscopy (SEM) .
  • Thermal Behavior : Dehydration occurs in two stages. The first water molecule (sandwiched between polar carboxylate groups) requires higher activation energy (309 kJ/mol) than the second (123 kJ/mol) .
  • Synthesis: A green, scalable method uses calcium carbonate (CaCO₃) in aqueous media, avoiding traditional chlorinated calcium salts (e.g., CaCl₂) and organic solvents like ethanol or acetone . This process yields ≥99.0% purity with ≤0.1% impurities .

Comparison with Similar Compounds

Cyclodextrin Complexes for Enhanced Bioavailability

FCD forms inclusion complexes with cyclodextrins (e.g., triacetyl-β-cyclodextrin, TA-β-CD) to improve dissolution and sustained release.

Table 1: Dissolution Efficiency of FCD Complexes

Complex Type Dissolution Efficiency (DE) Key Findings Reference
TA-β-CD (1:3 ratio) 64.2% Enhanced dissolution in pH 6.8; reduced crystallinity
HPMC/drug complex 58.7% Spherical particles; sustained release
EC/drug complex 42.1% Diffused XRD pattern; lowest DE
  • Mechanism : TA-β-CD encapsulates FCD, reducing crystallinity and improving solubility . HPMC (hydroxypropyl methylcellulose) forms spherical aggregates for sustained release, while ethylcellulose (EC) creates amorphous structures with delayed dissolution .

Copper(II) Complex for Enhanced Analgesic Activity

A mononuclear copper(II) complex, [Cu(fen)₂(im)₂], demonstrates superior analgesic efficacy and reduced gastrointestinal toxicity compared to FCD.

Table 2: Analgesic and Ulcerogenic Effects

Parameter FCD [Cu(fen)₂(im)₂] Reference
Writhing inhibition 46.2% 78.9%*
Ulcer index (mm²) 79.0 22.2*

*P < 0.01 vs. FCD.

  • Mechanism : Copper coordination enhances drug stability and modulates prostaglandin synthesis, reducing ulcerogenic effects .

Comparison with Fenbufen in Cyclodextrin Stability

Fenbufen (γ-oxo-(1,1′-biphenyl)-4-butanoic acid) and FCD exhibit distinct interactions with cyclodextrins due to structural differences:

Table 3: Cyclodextrin Interaction Profiles

Compound Cyclodextrin Affinity Structural Basis Reference
FCD High Propanoate group and phenoxyphenyl moiety
Fenbufen Moderate Biphenyl butanoic acid backbone
  • Implication: FCD’s phenoxyphenyl group facilitates stronger inclusion in cyclodextrin cavities, enhancing solubility .

Comparison with Other NSAIDs

Table 4: Physicochemical and Pharmacological Comparison

NSAID Solubility (Water) pKa Bioavailability Enhancers Key Advantage
FCD Slight 4.5 TA-β-CD, HPMC Lower ulcerogenicity vs. Cu-complex
Ibuprofen Moderate 4.9 β-cyclodextrin Rapid absorption N/A
Diclofenac Sodium High 4.0 Polymeric nanoparticles Potent anti-inflammatory N/A

Preparation Methods

Synthetic Pathways for Fenoprofen Calcium Salt Dihydrate

Clean Production Method via Multi-Step Synthesis

The most well-documented preparation method, described in patent CN1709851A, involves five sequential steps starting from m-phenoxyphenylethyl ethanol . This method prioritizes reduced environmental contamination and operational simplicity.

Step 1: Synthesis of m-Phenoxybenzyl Chloride

m-Phenoxyphenylethyl ethanol reacts with thionyl chloride in the presence of pyridine and chloroform as a solvent. The reaction is conducted under reflux at 20°C, yielding m-phenoxybenzyl chloride with a purity of 98.5% and a yield of 93.4%. Chloroform is selected for its efficacy in dissolving intermediate products while minimizing side reactions.

Step 2: Cyanidation with Sodium Cyanide

m-Phenoxybenzyl chloride undergoes nucleophilic substitution with sodium cyanide using tetraethylammonium bromide (TEBA) as a phase-transfer catalyst. This step produces m-phenoxybenzyl cyanide , with the catalyst enhancing reaction efficiency by facilitating ion transfer between organic and aqueous phases.

Step 3: Methylation with Dimethyl Carbonate

m-Phenoxybenzyl cyanide reacts with dimethyl carbonate under sodium ethoxide catalysis to form m-phenoxy-α-methylphenyl acetic acid methyl ester . Sodium ethoxide deprotonates the cyanide intermediate, enabling nucleophilic attack on dimethyl carbonate.

Step 4: Saponification to Sodium Salt

The methyl ester is hydrolyzed using liquid sodium hydroxide (30–120 g) under reflux, yielding m-phenoxy-α-methylphenyl acetic acid sodium salt . Chloroform extraction and acidification with hydrochloric acid ensure high purity before neutralization.

Step 5: Calcium Salt Formation

The sodium salt is treated with calcium chloride in ethanol, with ethylenediaminetetraacetic acid (EDTA) as a complexing agent to prevent calcium hydroxide precipitation. This step achieves a final yield of 65% for fenoprofen calcium salt dihydrate after crystallization.

Critical Reaction Parameters

Table 1 summarizes key reaction conditions and yields from the patented method:

Step Reagents/Catalysts Solvent Temperature Yield (%)
1 Thionyl chloride, pyridine Chloroform 20°C (reflux) 93.4
2 Sodium cyanide, TEBA Water/Chloroform 50–60°C 89.2
3 Dimethyl carbonate, NaOEt Ethanol Reflux 85.0
4 NaOH, HCl Chloroform/Water 100°C 78.5
5 CaCl₂, EDTA Ethanol/Water 50–60°C 65.0

Data derived from Example 1 of CN1709851A.

Advantages of the Patented Method

Environmental and Economic Benefits

The process eliminates toxic byproducts by replacing traditional reagents like methyl sulfate with dimethyl carbonate, a greener methylating agent. Phase-transfer catalysts (e.g., TEBA) reduce reaction times and energy consumption. EDTA ensures high calcium salt purity by sequestering metal impurities, avoiding costly purification steps.

Comparison to Historical Methods

Earlier syntheses used 3-phenoxytoluene as a starting material, requiring bromination and cyanidation steps that generated hazardous waste. The patented method simplifies the pathway, reducing the number of intermediates and improving atom economy.

Analytical Validation of Synthesis

Impurity Profiling

A validated ultra-performance liquid chromatography (UPLC) method monitors impurities during synthesis, including Impurity-B (3-phenoxybenzaldehyde) and Impurity-E (unreacted methyl ester). The method uses a BEH C18 column with acetic acid-acetonitrile gradients, achieving resolutions >2.8 between critical impurities.

Solubility and Stability

Fenoprofen calcium salt dihydrate is sparingly soluble in water but dissolves in dimethyl sulfoxide (DMSO) at 33 mg/mL. Stability studies indicate no degradation under photolytic or thermal stress (80°C for 6 hours), ensuring robust shelf life.

Q & A

How can researchers optimize the solubility of FCD for enhanced bioavailability in oral formulations?

Basic Research Question
FCD’s poor aqueous solubility (~15 mg/mL in water at 25°C) limits its bioavailability. To address this, solid dispersion techniques using β-cyclodextrin and skimmed milk powder (SMP) have been explored. These carriers form inclusion complexes via spray-drying, which disrupt FCD’s crystalline structure and improve dissolution rates . For example, FCD-β-cyclodextrin-SMP solid dispersions achieve 75% solubility within 6 hours, compared to 50% for unmodified FCD . Methodologically, spray-drying parameters (e.g., inlet temperature, feed rate) must be optimized to ensure amorphous dispersion formation, validated via differential scanning calorimetry (DSC) and X-ray diffraction (XRD) .

What analytical methods are recommended for validating FCD’s purity and structural integrity?

Basic Research Question
High-performance liquid chromatography (HPLC) with UV detection (270 nm) is the gold standard for quantifying FCD purity (97–103% anhydrous basis) and detecting related substances. The mobile phase typically combines water-acetic acid (98:2) and acetonitrile-acetic acid (98:2), achieving baseline separation of fenoprofen from impurities like gemfibrozil (resolution ≥8) . For structural confirmation, infrared (IR) spectroscopy (KBr disk method) matches FCD’s absorption bands to reference standards, while calcium content is quantified via titration with 0.05 M EDTA (7.3–8.0% anhydrous basis) .

How do hydration/dehydration behaviors impact FCD’s stability during storage and processing?

Advanced Research Question
FCD dihydrate undergoes a two-stage dehydration: the first water molecule (sandwiched between carboxylate groups) requires higher activation energy (309 kJ/mol at 50–60°C) than the second (123 kJ/mol at 60–80°C), as shown by isothermal thermogravimetric analysis (TGA). Loss of one water molecule forms a metastable monohydrate with partial crystallinity, detectable via hot-stage XRD . Rehydration of anhydrous FCD follows a solution-mediated pathway, necessitating controlled humidity (<8% water content) during storage to prevent recrystallization and stability issues .

What experimental design considerations are critical for formulating FCD in topical nanovesicles?

Advanced Research Question
Spanlastic nanovesicles (e.g., Span 60/Tween 60) enhance FCD’s topical delivery by improving skin permeation and prolonging anti-inflammatory effects. A full factorial design optimizes variables like surfactant ratio (8:2 Span:Tween) and cosolvent (Transcutol P), achieving 49.91% entrapment efficiency and 61.11% sustained release over 24 hours. Deformability index (DI ≥5 g) and particle size (~536 nm) are critical for vesicle elasticity and dermal penetration, validated via Franz diffusion cells and carrageenan-induced edema models .

How do crystal packing arrangements influence FCD’s dissolution kinetics?

Advanced Research Question
Single-crystal XRD reveals that FCD’s calcium ion coordinates with two water molecules and four carboxylate oxygens from adjacent fenoprofen anions, creating a polar lattice. This structure explains the rapid initial dissolution (~95% in 4 hours) of unmodified FCD compared to cyclodextrin complexes, where hydrophobic interactions slow release . Contradictions arise in dissolution studies due to polymorphic transitions during testing; thus, in situ XRD during dissolution is recommended to monitor phase changes .

What methodologies resolve discrepancies in FCD’s pharmacokinetic data across formulations?

Advanced Research Question
In vitro-in vivo correlations (IVIVC) often fail for FCD due to pH-dependent solubility and variable absorption in the GI tract. To address this, compartmental modeling integrating dissolution profiles (e.g., USP Apparatus II at 50 rpm) with pharmacokinetic data (e.g., Cmax, Tmax) from rat models can identify formulation-specific absorption barriers . For example, solid dispersions show delayed Tmax (2–4 hours) vs. immediate-release tablets (1 hour), requiring adjusted dosing regimens .

How can researchers validate FCD’s anti-inflammatory efficacy in non-oral formulations?

Advanced Research Question
Beyond oral delivery, FCD’s repurposing for implant-associated infections requires validating its COX-2 inhibition in localized models. In murine infection studies, FCD-loaded hydrogels (10 mM in DMSO) reduce bacterial virulence (e.g., S. aureus biofilm formation) by 60–70%, assessed via confocal microscopy and IL-6 ELISA assays. However, false positives may arise from DMSO cytotoxicity; thus, solvent controls and LC-MS quantification of FCD at the target site are critical .

What quality control tests ensure batch-to-batch consistency in FCD synthesis?

Basic Research Question
Key tests include:

  • Heavy metals : ≤20 ppm via atomic absorption spectroscopy .
  • Water content : 5–8% by Karl Fischer titration .
  • Particle size distribution : Laser diffraction to ensure D90 ≤50 µm for tablet compression .
    Discrepancies in calcium content (>103%) may indicate residual reactants, requiring EDTA titration adjustments .

Table: Key Physicochemical Properties of FCD

PropertyValue/MethodReference
Molecular Weight558.63 g/mol (dihydrate)
Solubility (25°C)15 mg/mL (water), 48 mg/mL (DMSO)
pKa4.5
Crystal SystemMonoclinic (P2₁/c)
DSC Dehydration Peaks50–60°C (1st H₂O), 60–80°C (2nd H₂O)

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